molecular formula C13H24N4O2 B14296081 1H-Tetrazole-1-dodecanoic acid CAS No. 117027-70-0

1H-Tetrazole-1-dodecanoic acid

Cat. No.: B14296081
CAS No.: 117027-70-0
M. Wt: 268.36 g/mol
InChI Key: XIKUMHJOFWAQKH-UHFFFAOYSA-N
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Description

1H-Tetrazole-1-acetic acid (CAS: 21732-17-2) is a tetrazole derivative with a carboxylic acid substituent at the 1-position of the tetrazole ring. It is a white crystalline solid widely used as a pharmaceutical intermediate, particularly in synthesizing cephalosporin antibiotics like cefazolin . The compound’s structure allows for coordination chemistry applications due to the tetrazole ring’s electron-rich nature and the carboxylic acid group’s chelating properties . Its synthesis typically involves reactions of sodium azide with nitriles or via alkylation of tetrazole precursors .

Properties

CAS No.

117027-70-0

Molecular Formula

C13H24N4O2

Molecular Weight

268.36 g/mol

IUPAC Name

12-(tetrazol-1-yl)dodecanoic acid

InChI

InChI=1S/C13H24N4O2/c18-13(19)10-8-6-4-2-1-3-5-7-9-11-17-12-14-15-16-17/h12H,1-11H2,(H,18,19)

InChI Key

XIKUMHJOFWAQKH-UHFFFAOYSA-N

Canonical SMILES

C1=NN=NN1CCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Tetrazole-1-dodecanoic acid can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts. This reaction proceeds readily in water and can accommodate a variety of nitriles, including aromatic, alkyl, and vinyl nitriles . Another method involves the use of triethyl orthoformate and sodium azide, which enables the formation of tetrazole derivatives under mild conditions .

Industrial Production Methods: Industrial production of 1H-Tetrazole-1-dodecanoic acid typically involves large-scale synthesis using efficient and cost-effective methods. Microwave-assisted synthesis and the use of heterogeneous catalysts have been explored to enhance yield and reduce reaction times . These methods offer advantages such as shorter reaction times, lower energy consumption, and environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions: 1H-Tetrazole-1-dodecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Tetrazole-1-dodecanoic acid involves its interaction with molecular targets and pathways. Tetrazoles can form hydrogen bonds and coordinate with metal ions, facilitating receptor-ligand interactions. The planar structure of tetrazoles allows for the stabilization of electrostatic repulsion, enhancing their binding affinity to biological targets . Additionally, tetrazoles can penetrate cell membranes more easily due to their lipid solubility, making them effective in drug delivery .

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrazole-Carboxylic Acid Derivatives

The biological, chemical, and pharmacological properties of tetrazole derivatives vary significantly based on substituent type (alkyl, aryl, heterocyclic) and chain length. Below is a detailed comparison of 1H-tetrazole-1-acetic acid with analogous compounds.

Substituent Effects on Bioactivity

  • 1H-Tetrazole-1-acetic acid : Exhibits moderate antioxidant activity in radical scavenging assays (e.g., DPPH), but lower efficacy compared to 1,5-disubstituted tetrazoles like S10 (from ), which showed superior scavenging due to extended conjugation and electron-donating groups .
  • 2-(1H-Tetrazol-1-yl)acetic acid monohydrate: Structurally similar but includes a water molecule in the crystal lattice. Its coordination with transition metals (e.g., Cu²⁺) enhances applications in material science, unlike simpler alkyl-tetrazole acids .
  • Phenyl-tetrazol-1-yl-acetic acid (CAS: 876716-29-9): The phenyl group increases lipophilicity, improving membrane permeability but reducing water solubility compared to 1H-tetrazole-1-acetic acid .

Chain Length and Functional Group Variations

Compound Name Molecular Formula Substituent Key Properties References
1H-Tetrazole-1-acetic acid C₃H₄N₄O₂ -CH₂COOH Pharmaceutical intermediate; moderate antioxidant activity
3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid C₅H₈N₄O₂ -CH₂CH₂COOH Longer chain enhances steric bulk, reducing enzyme binding in some contexts
2-(1H-Pyrazol-1-yl)butanoic acid C₆H₈N₂O₂ -CH₂CH(CH₃)COOH Pyrazole ring offers distinct hydrogen-bonding interactions
[1-(1H-Tetrazol-1-ylmethyl)cyclohexyl]acetic acid C₁₀H₁₆N₄O₂ Cyclohexyl-CH₂-COOH Bulky cyclohexyl group increases metabolic stability

Key Research Findings

  • Antioxidant Activity: 1,5-Disubstituted tetrazoles (e.g., S10) outperform monosubstituted derivatives like 1H-tetrazole-1-acetic acid in DPPH assays, with IC₅₀ values ~50% lower due to resonance stabilization of radical intermediates .
  • Solubility and Bioavailability : Shorter alkyl chains (e.g., acetic acid derivatives) exhibit higher aqueous solubility but lower cell permeability than phenyl or cyclohexyl-substituted analogs .
  • Thermal Stability : Tetrazole-acetic acid derivatives decompose at ~200°C, whereas bulkier analogs (e.g., cyclohexyl-containing) show stability up to 250°C .

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